molecular formula C20H22N2O4S2 B3208036 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide CAS No. 1049285-43-9

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide

Cat. No.: B3208036
CAS No.: 1049285-43-9
M. Wt: 418.5 g/mol
InChI Key: RPJFARBSHOUVLH-UHFFFAOYSA-N
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Description

The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide features a thiazole core substituted with a thioether-linked benzo[d][1,3]dioxol-5-yl group and an acetamide moiety bearing a cyclohexyl substituent. Its structural complexity arises from the integration of a benzodioxole ring (imparting metabolic stability) and a thiazole heterocycle (often associated with bioactivity in medicinal chemistry). While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis and characterization likely align with methods described for related analogs .

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c23-16(13-6-7-17-18(8-13)26-12-25-17)11-28-20-22-15(10-27-20)9-19(24)21-14-4-2-1-3-5-14/h6-8,10,14H,1-5,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJFARBSHOUVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and the introduction of the benzo[d][1,3]dioxole moiety. The synthetic route often employs various reagents and conditions that facilitate the formation of key intermediates. For example, thiazole derivatives can be synthesized through cyclization reactions involving appropriate thioketones and α-halo ketones .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures exhibited IC50 values ranging from 26 to 65 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

Antidiabetic Effects

The antidiabetic properties of benzodioxol derivatives have also been investigated. One study demonstrated that certain derivatives could inhibit α-amylase with IC50 values as low as 0.68 µM, indicating their potential as antidiabetic agents . The mechanism behind this activity is thought to involve the modulation of carbohydrate metabolism.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that these compounds possess broad-spectrum activity against bacteria and fungi, making them candidates for further development in treating infectious diseases .

Case Study 1: Cytotoxicity Evaluation

In a controlled study, a series of thiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly affected the cytotoxic profile. Notably, compounds with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .

Case Study 2: Antidiabetic Activity in Vivo

Another study assessed the in vivo antidiabetic effects of a related benzodioxol derivative in a streptozotocin-induced diabetic mouse model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration, suggesting its potential utility in managing diabetes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Thiazole derivatives with acrylamide or cyclopropane carboxamide moieties (e.g., ) share functional diversity but differ in backbone rigidity .

Electron-withdrawing groups (e.g., nitro in 4f ) may increase reactivity or alter binding kinetics compared to the electron-rich benzodioxole moiety.

Synthesis Methods :

  • Coupling agents like HATU/DIPEA (used in ) are common for amide bond formation, suggesting the target compound’s synthesis may follow similar protocols .
  • Reflux in acetic acid () is preferred for cyclization or thiourea-mediated reactions .

Physicochemical and Pharmacological Implications

Table 2: Hypothetical Property Comparison Based on Structural Features
Property Target Compound 4d–4f (Benzimidazoles) 1.7 (Thiazol-4-yl Acetamide)
Lipophilicity (logP) High (cyclohexyl) Moderate (aryl substituents) High (nitrophenyl)
Solubility Low in aqueous media Moderate Low
Metabolic Stability High (benzodioxole) Variable (halogenated) Moderate
Key Insights:
  • Benzodioxole vs. Halogenated Substituents : The benzo[d][1,3]dioxol group in the target compound may confer resistance to oxidative metabolism compared to bromo/nitro-substituted analogs .
  • Steric Effects : The cyclohexyl group in the target compound could hinder interactions with flat binding pockets compared to planar aryl groups in 1.7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclohexylacetamide

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